(R)-tert-Butyl (2-aminopropyl)carbamate
Overview
Description
(R)-tert-Butyl (2-aminopropyl)carbamate is a useful research compound. Its molecular formula is C8H19ClN2O2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with plasma membrane transporters .
Mode of Action
It is suggested that similar compounds may enter the presynaptic neuron primarily via plasma membrane transporters .
Biochemical Pathways
Related compounds have been known to regulate the reaction system and introduce filtration, which can be used to separate the components of the reaction system .
Result of Action
Similar compounds have been known to cause the release of monoamine neurotransmitters .
Biochemical Analysis
Biochemical Properties
®-tert-Butyl (2-aminopropyl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, facilitating the formation of desired products. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from one molecule to another . This interaction is crucial for the synthesis of chiral amines, which are important intermediates in the production of many drugs.
Cellular Effects
The effects of ®-tert-Butyl (2-aminopropyl)carbamate on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects are often context-dependent and can vary based on the type of cell and the presence of other interacting molecules.
Molecular Mechanism
At the molecular level, ®-tert-Butyl (2-aminopropyl)carbamate exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-tert-Butyl (2-aminopropyl)carbamate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of ®-tert-Butyl (2-aminopropyl)carbamate in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving metabolic function . At higher doses, it can lead to toxic or adverse effects, including disruptions in normal cellular processes and potential toxicity to specific organs or tissues.
Metabolic Pathways
®-tert-Butyl (2-aminopropyl)carbamate is involved in several metabolic pathways. It interacts with enzymes such as transaminases and dehydrogenases, which play roles in amino acid metabolism and other biochemical processes . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, ®-tert-Butyl (2-aminopropyl)carbamate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of ®-tert-Butyl (2-aminopropyl)carbamate is critical for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with target biomolecules . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its specific site of action.
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-aminopropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNSYFDLTSSUNI-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662581 | |
Record name | tert-Butyl [(2R)-2-aminopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333743-54-7 | |
Record name | tert-Butyl [(2R)-2-aminopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(2R)-2-aminopropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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